molecular formula C16H15N3O B2395626 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol CAS No. 956369-40-7

5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol

Cat. No.: B2395626
CAS No.: 956369-40-7
M. Wt: 265.316
InChI Key: RAYLGOSAWMETHH-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol is a pyrazole derivative with a hydroxyl group at position 3, a methyl group at position 5, and substituted aromatic rings at positions 1 (4-methylphenyl) and 4 (2-pyridinyl). Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition and receptor binding, due to their structural versatility and hydrogen-bonding capabilities .

Properties

IUPAC Name

3-methyl-2-(4-methylphenyl)-4-pyridin-2-yl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-8-13(9-7-11)19-12(2)15(16(20)18-19)14-5-3-4-10-17-14/h3-10H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYLGOSAWMETHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)N2)C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 2-bromopyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemical research, 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. The compound's reactivity can be leveraged to develop novel materials or to investigate reaction mechanisms.

Biology and Medicine

This compound exhibits significant biological activities, making it a candidate for drug development. Notably:

  • Antioxidant Activity : Similar pyrazole derivatives have shown potent radical scavenging capabilities, which are essential for preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Studies indicate that pyrazole derivatives demonstrate efficacy against various bacterial strains and fungi, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : Some derivatives have been reported to inhibit pro-inflammatory cytokines, indicating their potential in managing inflammatory diseases.
  • Cytotoxicity : Certain studies have evaluated the cytotoxic properties of pyrazole derivatives against cancer cell lines, demonstrating the ability to induce apoptotic pathways in specific conditions .

Industrial Applications

In industry, 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol can be utilized in developing new materials with tailored properties. Its application extends to:

  • Polymer Production : The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
  • Coatings : It may serve as an additive in coatings to improve durability and resistance to environmental factors.

Case Studies

StudyFocusFindings
Desai et al. (2008)Antioxidant ActivityDemonstrated high radical scavenging activity of pyrazole derivatives compared to standard antioxidants .
Abdel-Wahab et al. (2024)Anticancer PotentialShowed that certain pyrazole derivatives exhibited significant cytotoxicity against colorectal carcinoma cells .
Prabhakar et al. (2024)Antimicrobial EfficacyEvaluated new derivatives for antimicrobial activity against S. aureus and E. coli, revealing promising results .

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

A comparison of substituents in analogous pyrazole derivatives reveals critical differences in molecular weight, solubility, and intermolecular interactions:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (K) Notable Interactions
Target Compound 5-Me, 1-(4-MePh), 4-(2-Py), 3-OH ~297.34* Not reported H-bonding (OH), π-π (Py/Ph)
5-Me-1-(4-MePhSO₂)-1H-pyrazol-3-yl 4-MePhSO₃ () 5-Me, 1-(4-MePhSO₂), 3-OSO₂PhMe 446.50 483 Sulfonyl H-bonding, π-π (Ph)
4-Me-5-Ph-1H-pyrazol-3-ol () 4-Me, 5-Ph, 3-OH ~188.23 Not reported H-bonding (OH), π-π (Ph)
4-[(4-ClPh)(5-OH-3-Me-1-Ph-pyrazol-4-yl)methyl]-5-Me-2-Ph-1H-pyrazol-3-carboxamide () Multiple substituents (Cl, Ph, carboxamide) ~473.91 Not reported H-bonding (OH, carboxamide), Cl···Ph interactions

*Molecular weight calculated based on formula.

  • Hydrogen Bonding : The target compound’s hydroxyl group at position 3 enables stronger hydrogen bonding compared to sulfonyl or carboxamide groups in other derivatives . This enhances crystal stability and may improve bioavailability.
  • Aromatic Interactions : The 2-pyridinyl group in the target compound facilitates π-π stacking with aromatic systems, similar to phenyl groups in but with added polarity due to the pyridine nitrogen .
  • Solubility : Sulfonyl derivatives () exhibit lower solubility in polar solvents due to bulky hydrophobic groups, whereas the target compound’s hydroxyl and pyridinyl groups may enhance aqueous solubility.

Key Research Findings

  • Crystal Packing : Sulfonyl pyrazoles () form 3D networks via C–H···π and π-π interactions, while the target compound’s hydroxyl group may promote H-bonded dimers or chains, as seen in simpler pyrazol-3-ols () .
  • Thermal Stability : The high melting point (483 K) of sulfonyl derivatives () contrasts with lower stability expected for the target compound due to fewer rigid substituents .

Biological Activity

5-Methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, featuring both methyl and pyridinyl groups, enhances its potential as a pharmacophore in drug design. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic applications.

  • Molecular Formula : C16H15N3O
  • Molecular Weight : 265.3098 g/mol
  • CAS Number : 956369-40-7

Structural Characteristics

The compound contains a pyrazole ring substituted with a methyl group and a phenyl group, which contributes to its unique reactivity and biological properties. The presence of the pyridinyl group further influences its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines, demonstrating significant antiproliferative effects.

Case Studies

  • Antiproliferation in Cancer Cells :
    • A study demonstrated that pyrazole derivatives exhibit antiproliferation activity against several cancer types including lung, breast (MDA-MB-231), and liver (HepG2) cancers .
    • The compound's mechanism involves the modulation of signaling pathways that regulate cell growth and apoptosis.
  • In Vivo Studies :
    • Animal models have shown that certain pyrazole derivatives can reduce tumor size and improve survival rates in cancer-bearing mice, suggesting their potential as effective therapeutic agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit key inflammatory pathways, making them suitable candidates for treating inflammatory diseases.

The anti-inflammatory effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. For instance, studies have reported that related compounds exhibit significant COX-1 and COX-2 inhibitory activities, leading to reduced inflammation in animal models .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol shows promise as:

  • Antibacterial Agent : Exhibiting activity against various bacterial strains.
  • Antiviral Activity : Some derivatives have shown efficacy against viral infections in preliminary studies.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
5-methyl-1-phenyl-4-(2-pyridinyl)-1H-pyrazol-3-olSimilar scaffoldModerate anticancer activity
5-methyl-1-(4-chlorophenyl)-4-(2-pyridinyl)-1H-pyrazol-3-olChlorine substitutionEnhanced anti-inflammatory effects

The unique combination of methyl and pyridinyl groups in 5-methyl-1-(4-methylphenyl)-4-(2-pyridinyl)-1H-pyrazol-3-ol differentiates it from similar compounds, potentially leading to distinct biological activities.

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